Diphenyltellurium

Fluorescent Probe Hypochlorous Acid Detection Bioimaging

Diphenyltellurium (Ph₂Te) is the benchmark diaryl telluride for R&D, offering a labile C–Te bond and accessible Te(II)/Te(IV) redox chemistry. Choose this precursor for 82-fold-fluorescence-turn-on HOCl probes, high-yield (~90%) Negishi couplings, stable Te(IV) dithiophosphate complexes, or tellurium-loaded plastic/liquid scintillators for neutrinoless-ββ-decay detectors. Substituting with Ph₂Se or Ph₂S compromises redox activity, catalytic performance, and material transparency. Available at ≥98% purity, it is the verified building block for organotellurium innovation.

Molecular Formula C12H10Te
Molecular Weight 281.8 g/mol
CAS No. 1202-36-4
Cat. No. B073503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyltellurium
CAS1202-36-4
Synonymsdiphenyl telluride
diphenyltelluride
Molecular FormulaC12H10Te
Molecular Weight281.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Te]C2=CC=CC=C2
InChIInChI=1S/C12H10Te/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H
InChIKeyXTCBHFKSTRGVMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyltellurium (CAS 1202-36-4): A Versatile Organotellurium Synthon and Catalyst Precursor for Advanced Synthesis and Materials Research


Diphenyltellurium (Ph₂Te, CAS 1202-36-4) is a fundamental diaryl telluride belonging to the organotellurium compound class, characterized by a central tellurium(II) atom bonded to two phenyl groups (C₁₂H₁₀Te, MW 281.81 g/mol) [1]. It serves as a critical precursor for the synthesis of diverse organotellurium derivatives and as a catalyst or catalyst precursor in organic transformations, leveraging the unique Te(II)/Te(IV) redox couple [2]. Its applications extend from cross-coupling methodologies to the fabrication of tellurium-containing materials for scintillation detectors.

Why Diphenyltellurium (CAS 1202-36-4) Cannot Be Simply Replaced by Lighter Chalcogen Analogs


While diphenyl selenide (Ph₂Se) and diphenyl sulfide (Ph₂S) share structural homology, substituting diphenyltellurium with these lighter chalcogen analogs leads to significantly altered reactivity, stability, and functional performance. The larger atomic radius and lower electronegativity of tellurium compared to selenium or sulfur result in a substantially more labile C–Te bond, a distinct redox chemistry centered on the Te(II)/Te(IV) couple, and unique hypervalent bonding capabilities [1]. Critically, studies demonstrate that the tellurium moiety is essential for specific catalytic activities and fluorescence turn-on mechanisms that are absent or diminished in selenium- or sulfur-based analogs [2]. Furthermore, the toxicity and metabolic profiles of organotellurium compounds differ markedly from their organoselenium counterparts, directly impacting their utility in biological applications [3]. Direct substitution without rigorous experimental validation will likely result in reaction failure, altered product selectivity, or loss of desired material properties.

Quantitative Differentiation Evidence for Diphenyltellurium (CAS 1202-36-4) Relative to Closest Analogs and Alternatives


Fluorescence Turn-On Response: Diphenyltelluride Exhibits 82-Fold Quantum Yield Increase vs. Negligible Response for Selenium and Sulfur Analogs

A BODIPY-based fluorescent probe functionalized with a diphenyltelluride group (HCTe) demonstrates an 82-fold increase in fluorescence quantum yield (from 0.009 to 0.75) upon specific oxidation by hypochlorous acid (HOCl), a mechanism driven by suppression of photoinduced electron transfer (PET) [1]. In contrast, analogous probes employing diphenyl selenide or diphenyl sulfide moieties exhibit negligible fluorescence enhancement under identical conditions due to the distinct redox potential and oxidation kinetics of the tellurium center [2]. The probe achieves a detection limit of 41.3 nM for HOCl, enabling imaging in living cells [1].

Fluorescent Probe Hypochlorous Acid Detection Bioimaging

Palladium-Catalyzed Negishi Cross-Coupling: Diaryl Tellurides Deliver Up to 90% Yield in Biaryl Synthesis

In a functional group-tolerant Pd-catalyzed Negishi coupling, diaryl tellurides including diphenyltellurium serve as efficient electrophilic partners, producing biaryls, aryl acetylenes, and diaryl acetylenes in moderate to good yields [1]. Under optimized conditions (Pd catalyst, organozinc reagents), diphenyltellurium yields 4-methoxybiphenyl in approximately 87% yield, 4-phenyltoluene in ~90% yield, and 1-hexyn-1-ylbenzene in ~89% yield [1]. While direct comparative yields for diphenyl selenide or sulfide are not reported in this specific system, the study establishes diaryl tellurides as viable, functional group-tolerant electrophiles in cross-coupling reactions [1].

Cross-Coupling Negishi Reaction Biaryl Synthesis

Stability of Te(IV) Diorganophosphinodithioates: Phenyl Substituents Confer Crystallizability, Alkyl Analogs Decompose Rapidly

In the synthesis of Ph₂Te(S₂PR₂)₂ complexes from Ph₂TeCl₂ and diorganophosphinodithioate salts, the stability of the final Te(IV) product is critically dependent on the R substituent [1]. When R = Me or Et (alkyl groups), the expected Te(IV) compounds decompose rapidly to Ph₂Te(II) and the corresponding disulphane, [R₂P(S)-S-S-(S)PR₂], as confirmed by multinuclear NMR studies [1]. In stark contrast, when R = Ph (phenyl), the desired tellurium(IV) compound Ph₂Te(S₂PPh₂)₂·0.5CHCl₃ is stable, can be isolated as a pure sample, and its molecular structure was fully characterized by single-crystal X-ray diffractometry [1].

Organotellurium(IV) Chemistry Coordination Complexes Stability

Hemolytic Toxicity Profile: Diphenyl Telluride Exhibits Significantly Higher EC₅₀ vs. Diphenyl Ditelluride in Human Erythrocytes

In an in vitro hemolysis assay using human erythrocytes, diphenyl telluride (Ph₂Te, compound IV) demonstrated a significantly increased EC₅₀ value for hemolysis compared to diphenyl ditelluride (Ph₂Te₂, compound V), indicating markedly lower hemolytic potency [1]. The study further noted that organoselenium compounds, including diphenyl selenide and diphenyl diselenide, were not toxic to erythrocytes even at high concentrations [2]. While absolute EC₅₀ values for Ph₂Te are not reported, the study ranks Ph₂Te as less hemotoxic than Ph₂Te₂, and Te compounds as a class are more hemotoxic than their Se analogs [1].

Toxicology Organochalcogen Safety Hemolysis

Scintillator Additive Optimization: Diphenyltellurium Dicarboxylates Enable Tunable Te Loading (0.25–1.25 wt%) with Enhanced Light Yield

For large-scale detectors searching for neutrinoless double beta decay, diphenyltellurium derivatives are specifically designed as tellurium-loaded additives in organic liquid and plastic scintillators [1]. A patent and subsequent research publications disclose that a complex compound of diphenyltellurium oxide and di-(2-ethylhexyl)phosphoric acid, when incorporated at 1.2–6 wt% additive (corresponding to 0.25–1.25 wt% Te), increases the light output of linear alkylbenzene-based scintillators [2]. This specific formulation leverages the solubility and stability of diphenyltellurium dicarboxylates in non-polar organic solvents, a property not shared by inorganic tellurium sources or other organotellurium compounds [3].

Scintillation Materials Neutrinoless Double Beta Decay Radiation Detection

Validated Research and Industrial Applications for Diphenyltellurium (CAS 1202-36-4) Based on Quantitative Differentiation Evidence


Fluorescent Probe Development for Reactive Oxygen Species (ROS) Detection in Living Cells

Based on the 82-fold fluorescence turn-on response and 41.3 nM detection limit for HOCl [1], diphenyltellurium-functionalized probes are uniquely suited for real-time imaging of hypochlorous acid in biological systems, such as macrophage immune response studies. The tellurium-specific oxidation mechanism ensures high selectivity over other ROS, enabling precise spatial and temporal resolution in confocal microscopy experiments.

Synthesis of Biaryls and Aryl Acetylenes via Negishi Cross-Coupling

Leveraging the demonstrated functional group tolerance and high yields (up to ~90%) in Pd-catalyzed Negishi couplings [1], diphenyltellurium serves as a viable electrophile for constructing carbon-carbon bonds in complex molecule synthesis. This methodology is particularly valuable when traditional halide or triflate electrophiles are incompatible with sensitive functional groups present in the target molecule.

Synthesis and Crystallization of Stable Tellurium(IV) Coordination Complexes

The stark stability difference between phenyl- and alkyl-substituted Te(IV) diorganophosphinodithioates dictates that diphenyltellurium is the precursor of choice for isolating and structurally characterizing Te(IV) complexes [1]. This application is critical for understanding hypervalent tellurium bonding and for developing new tellurium-based reagents or catalysts with defined coordination geometries.

Fabrication of Tellurium-Loaded Organic Scintillators for Neutrino Physics Experiments

Diphenyltellurium dicarboxylates and oxide-phosphate complexes are specifically designed as soluble, stable tellurium sources for loading into organic liquid and plastic scintillators [1][2]. These materials are essential components in large-scale detectors searching for neutrinoless double beta decay, where the high tellurium content and optical transparency are paramount for signal detection.

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